![molecular formula C11H9Cl2N3O5S B239047 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, also known as DMNI, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNI belongs to the class of nitroimidazole compounds, which have been shown to possess a range of biological activities, including antimicrobial, antiparasitic, and antitumor properties.
Wirkmechanismus
The mechanism of action of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cells. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been shown to have anti-inflammatory effects, and to inhibit the production of pro-inflammatory cytokines. In addition, 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been shown to have antioxidant properties, and to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and is readily available for purchase. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been extensively studied, and its properties and activities are well characterized. However, there are also limitations to the use of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. In addition, 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole. One area of interest is the development of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole derivatives with improved properties and activities. Another area of interest is the investigation of the mechanism of action of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, and the identification of its molecular targets. In addition, there is potential for the use of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole in combination with other drugs or therapies, to enhance its efficacy and reduce toxicity. Finally, there is potential for the use of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole in clinical trials, to evaluate its safety and efficacy as a potential therapeutic agent.
Synthesemethoden
The synthesis of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base. The resulting compound is then purified by recrystallization to obtain the final product. The synthesis of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been optimized to improve yield and purity, and several modifications have been made to the reaction conditions to achieve this.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been studied extensively for its potential use in scientific research. It has been shown to possess a range of biological activities, including antimicrobial, antiparasitic, and antitumor properties. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been tested against a range of microorganisms, including bacteria, fungi, and protozoa, and has been shown to be effective against several of these pathogens. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been tested against cancer cells, and has shown promising results as a potential anticancer agent.
Eigenschaften
Produktname |
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole |
|---|---|
Molekularformel |
C11H9Cl2N3O5S |
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C11H9Cl2N3O5S/c1-6-14-5-9(16(17)18)15(6)22(19,20)8-4-3-7(12)10(13)11(8)21-2/h3-5H,1-2H3 |
InChI-Schlüssel |
KYAAWTGNEWXURN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC=C(N1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





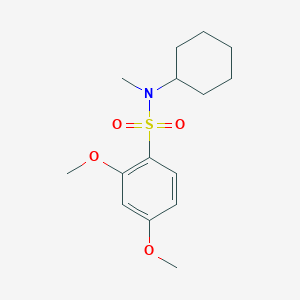
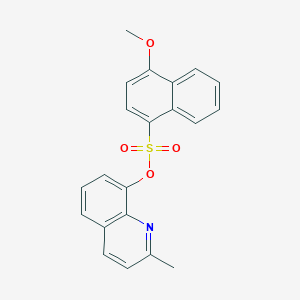
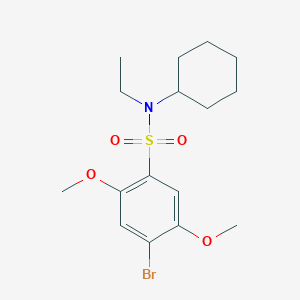
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
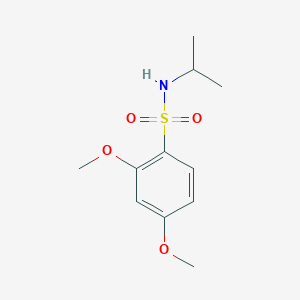
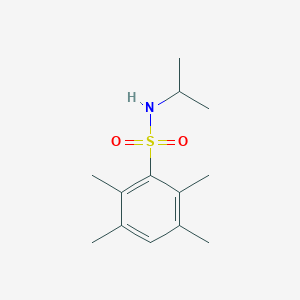
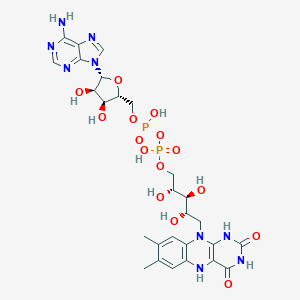
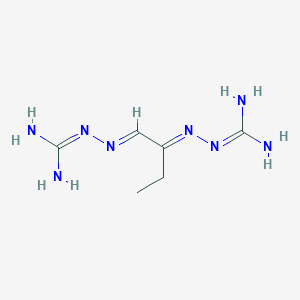
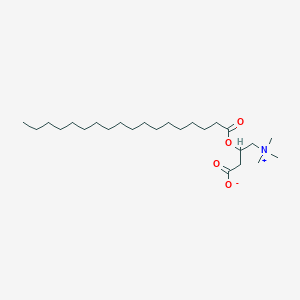
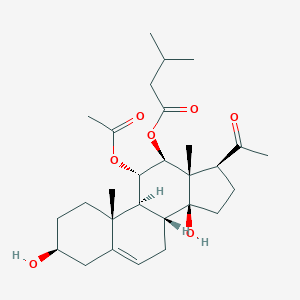
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)